2-Ethenyl-6-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

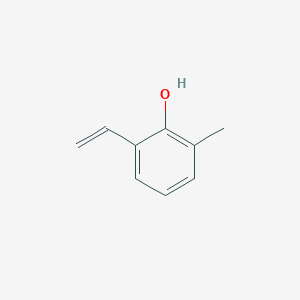

2-Methyl-6-vinylphenol: is an organic compound belonging to the class of phenols It is characterized by a hydroxyl group (-OH) attached to an aromatic ring, with a methyl group (-CH₃) at the second position and a vinyl group (-CH=CH₂) at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-6-vinylphenol can be synthesized through various methods. One common approach involves the alkylation of phenol with isobutylene, followed by dehydrogenation to introduce the vinyl group. Another method includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 2-methylphenol is coupled with a vinyl halide under palladium catalysis .

Industrial Production Methods: In industrial settings, 2-methyl-6-vinylphenol is often produced through large-scale catalytic processes. These processes typically involve the use of metal catalysts, such as palladium or nickel, to facilitate the coupling reactions. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-vinylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The vinyl group can be reduced to an ethyl group.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration reactions, respectively.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of 2-methyl-6-ethylphenol.

Substitution: Formation of halogenated or nitrated derivatives of 2-methyl-6-vinylphenol.

Scientific Research Applications

2-Methyl-6-vinylphenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers, resins, and coatings due to its ability to undergo polymerization reactions

Mechanism of Action

The mechanism of action of 2-methyl-6-vinylphenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell lysis and death.

Polymerization: The vinyl group can undergo free radical polymerization, forming long polymer chains that are useful in industrial applications.

Comparison with Similar Compounds

2-Methylphenol (o-Cresol): Lacks the vinyl group, making it less reactive in polymerization reactions.

4-Vinylphenol: Lacks the methyl group, which affects its chemical reactivity and physical properties.

2,6-Dimethylphenol: Lacks the vinyl group, making it less versatile in synthetic applications

Uniqueness of 2-Methyl-6-vinylphenol: The presence of both the methyl and vinyl groups in 2-methyl-6-vinylphenol provides a unique combination of reactivity and stability. This makes it a valuable compound for various chemical transformations and industrial applications.

Biological Activity

2-Ethenyl-6-methylphenol, also known by its chemical formula C9H10O, is a compound with notable biological activities that have garnered interest in various scientific fields. This article explores its biological properties, mechanisms of action, and potential applications based on the latest research findings.

| Property | Value |

|---|---|

| Molecular Formula | C9H10O |

| Molecular Weight | 134.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1687-64-5 |

The biological activity of this compound can be attributed to its interaction with various biomolecules, including enzymes and receptors. Its phenolic structure allows it to participate in redox reactions, which can lead to antioxidant effects. The compound has been studied for its potential to modulate oxidative stress and inflammation, making it a candidate for therapeutic applications.

Biological Activities

-

Antioxidant Activity :

- Studies have shown that this compound exhibits significant antioxidant properties, which can help mitigate oxidative damage in cells. This is particularly relevant in conditions characterized by oxidative stress, such as neurodegenerative diseases.

-

Antimicrobial Properties :

- Research indicates that this compound has antimicrobial effects against various pathogens. It has been tested against bacteria and fungi, demonstrating potential as a natural preservative in food and pharmaceutical applications.

-

Anti-inflammatory Effects :

- The compound has been linked to the reduction of inflammatory markers in vitro, suggesting a role in managing inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines may provide therapeutic benefits in conditions like arthritis and other inflammatory disorders.

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of this compound using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay. The results indicated that the compound significantly scavenged free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, this compound was tested against common foodborne pathogens such as E. coli and Salmonella. The compound exhibited minimum inhibitory concentrations (MIC) that suggest its potential use as a food preservative.

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| Salmonella | 0.8 |

Anti-inflammatory Study

A study conducted on murine models demonstrated that treatment with this compound resulted in a significant decrease in paw edema induced by carrageenan, indicating its anti-inflammatory potential.

Properties

CAS No. |

135295-09-9 |

|---|---|

Molecular Formula |

C9H10O |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

2-ethenyl-6-methylphenol |

InChI |

InChI=1S/C9H10O/c1-3-8-6-4-5-7(2)9(8)10/h3-6,10H,1H2,2H3 |

InChI Key |

BKNHBPOZNKMOTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C=C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.